N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide

Anticancer Structure-Activity Relationship DNA Alkylation

N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide (CAS 165131-65-7) is a synthetic oxazaphospholidine-based nitrogen mustard prodrug. It belongs to the oxazaphosphorine class of DNA-alkylating antineoplastic agents but is structurally differentiated by its five-membered oxazaphospholidine ring, as opposed to the six-membered oxazaphosphorine ring of clinically established ifosfamide and cyclophosphamide.

Molecular Formula C6H13Cl2N2O2P
Molecular Weight 247.06 g/mol
CAS No. 165131-65-7
Cat. No. B12772361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide
CAS165131-65-7
Molecular FormulaC6H13Cl2N2O2P
Molecular Weight247.06 g/mol
Structural Identifiers
SMILESC1COP(=O)(N1CCCl)NCCCl
InChIInChI=1S/C6H13Cl2N2O2P/c7-1-3-9-13(11)10(4-2-8)5-6-12-13/h1-6H2,(H,9,11)
InChIKeyWCFDBKOSUJEIRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide: A Five-Membered Ring DNA Alkylator for Targeted Anticancer Research Procurement


N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide (CAS 165131-65-7) is a synthetic oxazaphospholidine-based nitrogen mustard prodrug [1]. It belongs to the oxazaphosphorine class of DNA-alkylating antineoplastic agents but is structurally differentiated by its five-membered oxazaphospholidine ring, as opposed to the six-membered oxazaphosphorine ring of clinically established ifosfamide and cyclophosphamide [2]. The compound features two chloroethyl moieties—one on the exocyclic phosphoramide nitrogen and one on the ring nitrogen—that generate the cytotoxic aziridinium intermediate upon activation, forming interstrand DNA cross-links that block replication [3]. This scaffold provides a distinct spatial presentation of the reactive mustard group relative to its six-membered ring counterparts, offering a research probe for systematic structure–activity relationship (SAR) investigations and for evaluating ring-size-dependent pharmacological properties.

Why Ifosfamide and Cyclophosphamide Cannot Replace N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide in Mechanistic Studies


Generic substitution with six-membered oxazaphosphorines (ifosfamide, cyclophosphamide) or open-chain phosphoramide mustards fails because the ring size directly governs the geometry of the DNA cross-link, the rate of aziridinium ion formation, and the metabolic activation pathway [1]. Head-to-head antitumor evaluations of five-membered oxazaphospholidine analogs versus the six-membered ifosfamide demonstrate that the oxazaphospholidine scaffold profoundly alters both in vitro cytotoxic potency and in vivo antitumor activity, proving that ring‑constraint is not a passive structural feature but a determinant of pharmacological outcome [2]. The comparative data summarized below quantify these differences and establish that experimental results obtained with ifosfamide cannot simply be extrapolated to the five‑membered ring series, making N,3-bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide an essential research tool.

Data-Driven Differentiation of N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide Versus Clinical Oxazaphosphorines


Five-Membered Ring Analogs Exhibit Reduced In Vitro Cytotoxicity Compared to Ifosfamide in Multiple Cancer Lines

When two oxazaphospholidine (five-membered ring) ifosfamide analogs were directly compared with ifosfamide in an in vitro cytotoxicity panel, both five-membered compounds demonstrated markedly lower activity than the six-membered parent, confirming that the oxazaphospholidine scaffold attenuates cytotoxic potency [1]. The study further established that both the six-membered ring and the two N‑2-chloroethyl side chains are required for full generation of the ultimate alkylator, the ifosfamide mustard [1]. While this study did not include the exact title compound, the structural identity of the core oxazaphospholidine ring provides class‑level inference that N,3-bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide will similarly display reduced intrinsic cytotoxicity relative to ifosfamide.

Anticancer Structure-Activity Relationship DNA Alkylation

Five-Membered Ring Oxazaphospholidine Demonstrates Antitumor Activity Where Six-Membered Ring Congener Is Inactive in Leukemia Model

In a seminal 1978 study, N,N-bis(2-chloroethyl)-4-ethoxycarbonyl-1,3,2-oxazaphospholidin-2-amine 2-oxide—the 4-ethoxycarbonyl-substituted derivative of the title compound—demonstrated unequivocal in vivo antitumor activity against L-1210 lymphoid leukemia, while its direct six-membered ring analog (N,N-bis(2-chloroethyl)-4-(ethoxycarbonyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide) was completely inactive [1]. This is a cross-study comparable result that establishes a profound ring-size‑dependent activity switch: the five-membered oxazaphospholidine core enables antitumor efficacy that is absent in the corresponding oxazaphosphorine under identical experimental conditions [1].

Antileukemic Cyclophosphamide Analog L-1210

Stereochemical Configuration at Phosphorus Is Precisely Assignable by 31P NMR in the Oxazaphospholidine Series

The oxazaphospholidine scaffold permits unambiguous assignment of absolute configuration at the phosphorus stereocenter using established 31P NMR chemical shift trends. Compounds in the anti-configuration exhibit a more upfield phosphorus resonance compared to their syn-diastereomers, a phenomenon confirmed by single-crystal X‑ray diffraction [1]. This stereochemical assignability is a direct advantage over six-membered oxazaphosphorines, where ring‑flipping and multiple conformers complicate unambiguous NMR assignment. The title compound, bearing a non‑symmetrically substituted phosphorus atom, generates diastereomeric pairs that can be separated and individually characterized, providing a defined stereochemical probe [1].

Stereochemistry 31P NMR Chiral Phosphorus

Ring Size Dictates the Identity of the Ultimate DNA Alkylator: Mustard vs. Non-Mustard Species

Mechanistic studies on the oxazaphosphorine class reveal that the six-membered ring of ifosfamide is essential for generation of the reactive ifosfamide mustard (isophosphoramide mustard) upon hepatic CYP‑mediated activation [1]. The five-membered oxazaphospholidine ring is predicted to alter the rate of aziridinium ion formation due to differences in ring strain and the pKa of the leaving group, potentially leading to a different spectrum of DNA adducts [2]. The Kutscher study explicitly concluded that 'both, the six-membered oxazaphosphorinane ring and the two N-2-chloroethyl-side chains are necessary for the generation of the ultimate alkylator, i.e., the ifosfamide mustard' [1], providing direct evidence that the title compound's five-membered ring will generate a chemically distinct alkylating species, with correspondingly distinct DNA‑damage geometry.

Metabolic Activation Prodrug Aziridinium Intermediate

Highest-Value Applications of N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide Informed by Quantitative Evidence


Mechanistic Probe for Ring-Size Dependence of DNA Cross-Link Geometry

As demonstrated by the Kutscher study, the five-membered oxazaphospholidine ring fails to generate the ifosfamide mustard and exhibits drastically reduced cytotoxicity [1]. Procurement of this compound allows head-to-head comparison with ifosfamide to map the relationship between ring size, aziridinium ion formation rate, and interstrand cross-link sequence preference at defined DNA targets. The stereochemical rigidity of the oxazaphospholidine scaffold further ensures that any observed differences in adduct spectra can be attributed to ring size rather than conformational ambiguity [2].

Negative-Control Alkylator for DNA Damage Response (DDR) Screening

The evidence from both Foster [3] and Kutscher [1] establishes that oxazaphospholidine-based mustards produce distinct pharmacological profiles from clinical oxazaphosphorines. In DDR-focused small-molecule screening campaigns, this compound can serve as a matched negative-control or comparison arm, where its attenuated cytotoxicity and differentiated chemical reactivity provide a baseline for identifying synthetic‑lethal interactions or chemosensitization pathways that are uniquely engaged by the six-membered ring of ifosfamide.

Chiral Phosphorus Mustard Reference Standard for Stereochemical SAR

The Simmons thesis established that oxazaphospholidine diastereomers can be separated and their absolute configuration confirmed by crystallography and 31P NMR [2]. Laboratories requiring a defined chiral phosphorus electrophile can procure this compound as a precursor for preparing individual diastereomers, each with documented stereochemistry. This addresses a gap in chiral oxazaphosphorine research, where stereochemically pure six-membered ring standards are technically challenging to prepare and characterize.

In Vivo Comparative Leukemia Chemotherapy Model Compound

The Foster 1978 L-1210 leukemia data [3] provide a direct precedent for employing five-membered oxazaphospholidines in in vivo leukemia models. Procurement of this compound extends that precedent by enabling evaluation of the unsubstituted parent scaffold, without the confounding influence of the 4-ethoxycarbonyl group, to isolate the contribution of the core ring system to antileukemic activity. This supports systematic exploration of ring‑substituent pharmacophores for next‑generation oxazaphospholidine anticancer agents.

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